
Déhydropodophyllotoxine
Vue d'ensemble
Description
La déhydropodophyllotoxine est un lignane arylnaphtalène naturel, structurellement apparenté à la podophyllotoxine. Elle est connue pour ses activités biologiques importantes, notamment ses propriétés antitumorales, antivirales et anti-inflammatoires . Ce composé a attiré l’attention en raison de ses applications thérapeutiques potentielles et de son rôle de précurseur pour la synthèse de divers dérivés pharmacologiquement actifs .
Applications De Recherche Scientifique
Mécanisme D'action
La déhydropodophyllotoxine exerce ses effets principalement en perturbant le cytosquelette des microtubules . Elle se lie à la tubuline, inhibant sa polymérisation et conduisant à l’arrêt du cycle cellulaire en métaphase . Ce mécanisme est similaire à celui de la podophyllotoxine, mais la this compound s’est avérée avoir des cibles moléculaires et des voies distinctes .
Orientations Futures
Research on dehydropodophyllotoxin continues to explore its potential therapeutic applications. Investigating its derivatives and optimizing their antitumor activity remains an active area of interest. Additionally, exploring its antiviral properties, especially in the context of recent viral infections, warrants further investigation .
Analyse Biochimique
Biochemical Properties
Dehydropodophyllotoxin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of dehydropodophyllotoxin is with tubulin, a protein that forms microtubules. Dehydropodophyllotoxin binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This interaction is critical for its anticancer activity, as it leads to cell cycle arrest and apoptosis in cancer cells . Additionally, dehydropodophyllotoxin interacts with topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its cytotoxic effects .
Cellular Effects
Dehydropodophyllotoxin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This effect is mediated through its interaction with tubulin and topoisomerase II, as mentioned earlier. Dehydropodophyllotoxin also influences cell signaling pathways, including the upregulation of cell cycle-related proteins such as CDK1 and the downregulation of cyclin B1 . These changes in gene expression contribute to its ability to inhibit cell proliferation and induce cell death. Furthermore, dehydropodophyllotoxin affects cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of dehydropodophyllotoxin involves several key interactions and processes. At the molecular level, dehydropodophyllotoxin binds to tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. Additionally, dehydropodophyllotoxin interacts with topoisomerase II, inhibiting its activity and causing DNA damage . These interactions result in the activation of apoptotic pathways and the induction of cell death. Dehydropodophyllotoxin also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydropodophyllotoxin can change over time. Studies have shown that dehydropodophyllotoxin is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to dehydropodophyllotoxin has been shown to result in sustained cell cycle arrest and apoptosis . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism, distribution, and clearance .
Dosage Effects in Animal Models
The effects of dehydropodophyllotoxin vary with different dosages in animal models. At lower doses, dehydropodophyllotoxin exhibits potent anticancer activity with minimal toxicity . At higher doses, the compound can cause significant toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic benefits of dehydropodophyllotoxin while minimizing its toxicity.
Metabolic Pathways
Dehydropodophyllotoxin is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main human metabolizing enzyme, CYP3A4, transforms dehydropodophyllotoxin into its active metabolites . Other enzymes, such as CYP1A2 and CYP2C9, do not significantly contribute to its metabolism . The metabolic pathways of dehydropodophyllotoxin can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Dehydropodophyllotoxin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . For example, dehydropodophyllotoxin’s distribution to tumor tissues enhances its anticancer activity, while its accumulation in the liver and kidneys can contribute to its hepatotoxicity and nephrotoxicity .
Subcellular Localization
The subcellular localization of dehydropodophyllotoxin plays a crucial role in its activity and function. Dehydropodophyllotoxin is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its ability to disrupt microtubule dynamics and induce cell cycle arrest . Additionally, dehydropodophyllotoxin can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can influence its activity and stability within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La déhydropodophyllotoxine peut être synthétisée par aromatisation de la podophyllotoxone. Une méthode d’aromatisation déshydrogénante verte et sélective utilisant un système catalytique I2-DMSO a été mise au point pour surmonter les inefficacités associées aux méthodes traditionnelles qui nécessitent des oxydants non durables . Cette méthode tire parti du caractère hydrurique des positions C8 et C8′ de la podophyllotoxone .
Méthodes de production industrielle
La production industrielle de la this compound implique généralement l’extraction et la purification à partir de sources végétales, en particulier d’espèces telles que Podophyllum et Sinopodophyllum . Le procédé comprend l’extraction par solvant, la séparation chromatographique et la cristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions
La déhydropodophyllotoxine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés ayant des activités biologiques améliorées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux analogues.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l’iode (I2), le diméthylsulfoxyde (DMSO) et divers agents oxydants et réducteurs . Les réactions sont généralement réalisées sous des conditions de température et de pression contrôlées pour garantir un rendement élevé et la pureté des produits .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui ont montré des activités antitumorales et antivirales significatives .
Applications de la recherche scientifique
Chimie : Elle sert de précurseur à la synthèse de nombreux composés pharmacologiquement actifs.
Biologie : Le composé a été utilisé dans des études liées à la régulation du cycle cellulaire et à l’apoptose.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Comparaison Avec Des Composés Similaires
La déhydropodophyllotoxine est structurellement apparentée à plusieurs autres lignanes, notamment :
Podophyllotoxine : Connue pour son activité antitumorale puissante, la podophyllotoxine est le composé parent à partir duquel la this compound est dérivée.
Epipodophyllotoxine : Autre dérivé de la podophyllotoxine, l’épipodophyllotoxine a été utilisée dans la synthèse de médicaments anticancéreux comme l’étoposide et le téniposide.
Désoxypodophyllotoxine : Ce composé a des activités biologiques similaires mais diffère dans sa structure chimique et sa puissance.
La this compound est unique en raison de ses caractéristiques structurales spécifiques et des activités biologiques distinctes qu’elle présente .
Propriétés
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



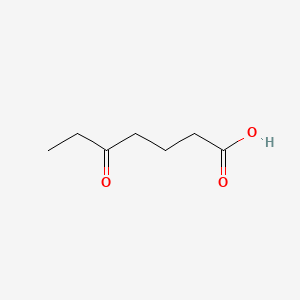
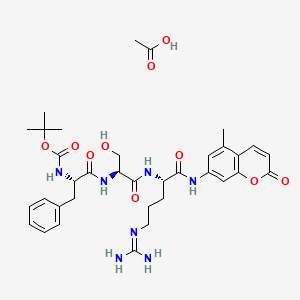
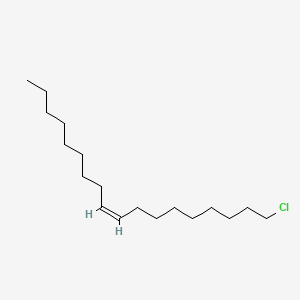

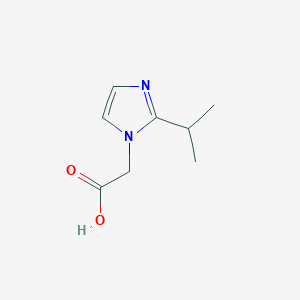

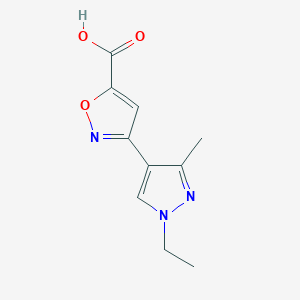



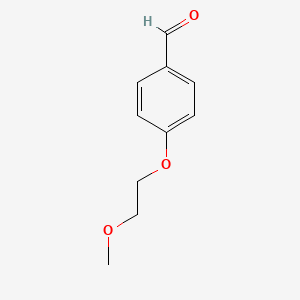
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
